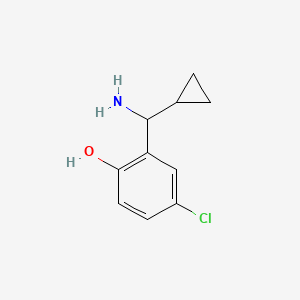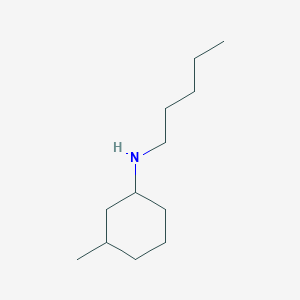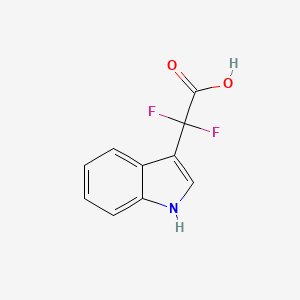
2-(Cyclooctylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclooctylamino)propan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooctylamino)propan-1-ol typically involves the reaction of cyclooctylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooctylamino)propan-1-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) in reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Alkyl halides and other substituted derivatives
Scientific Research Applications
2-(Cyclooctylamino)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclooctylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering membrane fluidity and permeability, leading to changes in cellular function and signaling . It may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A primary alcohol with similar chemical properties but a simpler structure.
2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.
Cyclooctylamine: A related amine compound with similar structural features.
Uniqueness
2-(Cyclooctylamino)propan-1-ol is unique due to its combination of a cyclooctyl group and a primary alcohol functional group.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(cyclooctylamino)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(9-13)12-11-7-5-3-2-4-6-8-11/h10-13H,2-9H2,1H3 |
InChI Key |
QJPOETLOSSZDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13300312.png)



![5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13300338.png)


![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)
![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
